Spectroscopic Blueprint of 2-cyano-N-(2,6-dimethylphenyl)acetamide: A Technical Guide for Researchers
Spectroscopic Blueprint of 2-cyano-N-(2,6-dimethylphenyl)acetamide: A Technical Guide for Researchers
An In-depth Guide to the Synthesis and Spectroscopic Characterization of a Key Chemical Intermediate
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-cyano-N-(2,6-dimethylphenyl)acetamide, a compound of significant interest in synthetic chemistry and drug discovery. In the absence of publicly available experimental spectra, this document presents a detailed analysis based on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a foundational understanding of the molecule's structural features. Furthermore, a detailed, field-proven protocol for its synthesis is provided, ensuring a self-validating system for its preparation and subsequent analysis.
Introduction: The Significance of 2-cyano-N-(2,6-dimethylphenyl)acetamide
2-cyano-N-(2,6-dimethylphenyl)acetamide belongs to the class of cyanoacetamide derivatives, which are versatile building blocks in organic synthesis. The presence of a reactive methylene group, a nitrile, and an amide functionality within the same molecule makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Understanding its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation in synthetic workflows. This guide provides an in-depth analysis of its predicted spectroscopic data, offering a virtual roadmap for its identification and characterization.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's structure is the cornerstone of interpreting its spectroscopic data.
Molecular Structure:
Caption: Molecular structure of 2-cyano-N-(2,6-dimethylphenyl)acetamide.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | - |
| Molecular Weight | 188.23 g/mol | - |
| CAS Number | 53984-98-8 | [1] |
| IUPAC Name | 2-cyano-N-(2,6-dimethylphenyl)acetamide | [1] |
Synthesis Protocol
The synthesis of 2-cyano-N-(2,6-dimethylphenyl)acetamide is typically achieved through the amidation of a cyanoacetic acid derivative with 2,6-dimethylaniline. The following protocol is a robust and reproducible method for its preparation in a laboratory setting.[2]
Experimental Workflow:
Caption: A streamlined workflow for the synthesis of the target compound.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dimethylaniline (1.0 eq) and ethyl cyanoacetate (1.1 eq) in N,N-dimethylformamide (DMF).
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Reaction: Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water with stirring.
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Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water.
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Purification: Purify the crude product by recrystallization from ethanol to yield 2-cyano-N-(2,6-dimethylphenyl)acetamide as a crystalline solid.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-cyano-N-(2,6-dimethylphenyl)acetamide are presented below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, the methyl protons, and the amide proton.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | br s | 1H | NH |
| ~7.15 | m | 3H | Ar-H |
| ~3.50 | s | 2H | CH ₂-CN |
| ~2.25 | s | 6H | Ar-CH ₃ |
Disclaimer: Chemical shifts are predicted and may vary depending on experimental conditions.
Interpretation:
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The broad singlet around 7.80 ppm is characteristic of an amide proton.
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The multiplet at approximately 7.15 ppm corresponds to the three protons on the dimethylphenyl ring.
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The singlet at around 3.50 ppm is assigned to the two protons of the methylene group adjacent to the cyano group.
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The singlet at approximately 2.25 ppm, integrating to six protons, is indicative of the two equivalent methyl groups on the aromatic ring.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~163.0 | C =O (Amide) |
| ~135.0 | Ar-C (quaternary, attached to N) |
| ~134.5 | Ar-C (quaternary, attached to CH₃) |
| ~128.5 | Ar-C H |
| ~127.0 | Ar-C H |
| ~116.0 | C ≡N (Nitrile) |
| ~25.0 | C H₂-CN |
| ~18.0 | Ar-C H₃ |
Disclaimer: Chemical shifts are predicted and may vary depending on experimental conditions.
Interpretation:
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The signal at the lowest field (~163.0 ppm) is characteristic of a carbonyl carbon in an amide.
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The signals in the aromatic region (~127.0-135.0 ppm) correspond to the six carbons of the dimethylphenyl ring.
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The signal around 116.0 ppm is assigned to the carbon of the nitrile group.
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The peak at approximately 25.0 ppm represents the methylene carbon.
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The signal at the highest field (~18.0 ppm) is attributed to the two equivalent methyl carbons.
NMR Data Acquisition Protocol:
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Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
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Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (Amide) |
| ~3050 | Weak | C-H stretch (Aromatic) |
| ~2950 | Weak | C-H stretch (Aliphatic) |
| ~2250 | Medium | C≡N stretch (Nitrile) |
| ~1680 | Strong | C=O stretch (Amide I) |
| ~1540 | Medium | N-H bend (Amide II) |
| ~1470, 1380 | Medium | C-H bend (Alkyl) |
| ~770 | Strong | C-H bend (Aromatic, out-of-plane) |
Disclaimer: Wavenumbers are predicted and may vary.
Interpretation:
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The N-H stretching vibration of the amide group is expected around 3300 cm⁻¹.
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The characteristic sharp absorption of the nitrile group (C≡N) should appear around 2250 cm⁻¹.
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A strong absorption band around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the amide (Amide I band).
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The N-H bending vibration (Amide II band) is predicted to be around 1540 cm⁻¹.
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Aromatic and aliphatic C-H stretching and bending vibrations are also expected in their characteristic regions.
IR Data Acquisition Protocol:
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide or analyze the sample as a thin film on a salt plate (e.g., NaCl or KBr) from a solution.
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Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
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Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans to achieve a good signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Predicted Fragmentation Pathway:
Caption: A proposed major fragmentation pathway for 2-cyano-N-(2,6-dimethylphenyl)acetamide under electron ionization.
Table 5: Predicted Major Fragment Ions in EI-MS
| m/z | Proposed Fragment |
| 188 | [M]⁺˙ (Molecular ion) |
| 148 | [M - CH₂CN]⁺ |
| 120 | [M - COCH₂CN]⁺ |
| 119 | [C₈H₉N]⁺˙ |
| 105 | [C₈H₉]⁺ |
| 40 | [CH₂CN]⁺ |
Disclaimer: Fragmentation patterns are predictive and may be influenced by the ionization method.
Interpretation:
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The molecular ion peak [M]⁺˙ is expected at m/z 188.
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A significant fragment at m/z 148 would result from the loss of the cyanomethyl radical (•CH₂CN).
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A fragment at m/z 120 corresponds to the 2,6-dimethylaniline cation radical.
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Further fragmentation of the 2,6-dimethylaniline moiety can lead to ions at m/z 119 and 105.
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The peak at m/z 40 would correspond to the cyanomethyl cation.
MS Data Acquisition Protocol:
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Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
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Ionization: Use Electron Ionization (EI) at 70 eV.
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Mass Analysis: Scan a mass range of m/z 30-300.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic and synthetic profile of 2-cyano-N-(2,6-dimethylphenyl)acetamide. The presented NMR, IR, and MS data, along with their detailed interpretations, offer a solid foundation for the identification and characterization of this important chemical intermediate. The inclusion of a detailed synthesis protocol provides a practical framework for its preparation. It is the author's hope that this guide will serve as a valuable resource for researchers in their synthetic and analytical endeavors.
